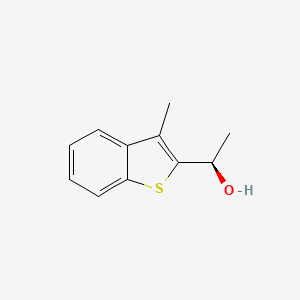

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol

説明

特性

IUPAC Name |

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPXTWCOGLBLHZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=CC=CC=C12)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Asymmetric Reduction of the Corresponding Ketone

- Starting Material: 3-methyl-1-benzothiophen-2-yl ketone (acetophenone analogue).

- Method: Enantioselective catalytic hydrogenation or hydride reduction.

- Catalysts: Chiral catalysts such as chiral oxazaborolidine catalysts (CBS catalyst) or transition metal complexes with chiral ligands (e.g., Rh or Ru complexes).

- Reagents: Common hydride sources include borane (BH3), sodium borohydride (NaBH4) with chiral auxiliaries, or catalytic hydrogenation under chiral ligand control.

- Outcome: The reaction yields this compound with high enantiomeric excess (ee), typically above 90%.

Nucleophilic Addition to Chiral Auxiliaries

- Starting Material: 3-methyl-1-benzothiophen-2-yl aldehyde.

- Method: Addition of organometallic nucleophiles (e.g., methylmagnesium bromide or methyl lithium) to the aldehyde in the presence of chiral auxiliaries or chiral catalysts.

- Chiral Auxiliaries: Use of Evans’ oxazolidinone or other chiral auxiliaries to direct the nucleophilic addition stereoselectively.

- Outcome: The chiral environment induces formation of the (1R)-alcohol with high stereoselectivity.

Enzymatic Resolution

- Method: Enzymatic kinetic resolution of racemic 1-(3-methyl-1-benzothiophen-2-yl)ethanol using lipases or oxidoreductases.

- Process: The enzyme selectively esterifies or oxidizes one enantiomer, allowing separation of the (1R)-enantiomer.

- Advantages: High enantioselectivity and mild reaction conditions.

- Limitations: Typically limited to resolution rather than direct synthesis.

Research Findings and Data

| Preparation Method | Starting Material | Catalyst/Reagent | Enantioselectivity (ee %) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Asymmetric catalytic reduction | 3-methyl-1-benzothiophen-2-yl ketone | CBS catalyst + BH3 | >95% | 80-90% | High enantioselectivity, widely used |

| Nucleophilic addition with chiral auxiliary | 3-methyl-1-benzothiophen-2-yl aldehyde | Methylmagnesium bromide + chiral auxiliary | 90-98% | 75-85% | Requires auxiliary removal step |

| Enzymatic kinetic resolution | Racemic 1-(3-methyl-1-benzothiophen-2-yl)ethanol | Lipase (e.g., Candida antarctica) | >99% | 40-50% | Useful for resolution, not direct synthesis |

Detailed Mechanistic Insights

- Asymmetric Reduction: The chiral catalyst coordinates to the ketone substrate, directing hydride delivery to one face of the carbonyl, thereby producing the (1R)-alcohol stereoselectively.

- Chiral Auxiliary Addition: The auxiliary forms a temporary covalent bond with the aldehyde, creating a chiral environment that biases nucleophilic attack to one face.

- Enzymatic Resolution: Enzymes recognize and react preferentially with one enantiomer, enabling separation by selective transformation.

Notes on Scalability and Practicality

- Asymmetric catalytic reduction is favored for industrial-scale synthesis due to its high yield, excellent stereoselectivity, and fewer purification steps.

- Nucleophilic addition with chiral auxiliaries, while highly selective, involves additional steps for auxiliary attachment and removal, increasing complexity.

- Enzymatic resolution is more suitable for small-scale or preparative applications due to moderate yields and longer reaction times.

化学反応の分析

Types of Reactions:

Oxidation: (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.

Reduction: The compound can be further reduced to form alkanes or other reduced derivatives using agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water, or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-methyl-1-benzothiophen-2-yl ethanone or corresponding aldehydes.

Reduction: Alkanes or other reduced derivatives.

Substitution: Various substituted benzothiophenes with functional groups like nitro, sulfonyl, or halogen.

科学的研究の応用

Chemistry:

Synthesis of Complex Molecules: (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Studies: The compound is used in biological studies to investigate the effects of benzothiophene derivatives on various biological systems, including enzyme inhibition and receptor binding.

Medicine:

Drug Development: this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry:

Material Science: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol with structurally related alcohols, focusing on substituents, molecular weight, and key properties:

*Calculated based on molecular formula C₁₁H₁₂OS.

Key Observations:

- Benzothiophene vs.

- Halogenation : Fluorine (in ) and chlorine (in ) substituents improve metabolic stability and electron-withdrawing effects, whereas bromine (in ) introduces reactivity for further functionalization.

- Functional Groups : The azide group in enables bioorthogonal chemistry, while the imidazole in offers hydrogen-bonding sites for target engagement.

Stereochemical Purity:

- The target compound’s enantiomer is sold separately (), implying high enantiomeric excess (likely >95% ee) through advanced chiral separation methods.

- In contrast, (±)-(1R,1S)-1-[β-(phenylalkoxy)-phenethyl]-1H-pyrazolium hydrochlorides are resolved using camphorsulfonic acid, yielding 87–90% stereopurity .

生物活性

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol, an organic compound characterized by its unique structure, belongs to the class of benzothiophenes. This compound features a chiral center and is notable for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂OS, with a molecular weight of 192.28 g/mol. It contains both a benzothiophene moiety and an alcohol functional group, which may play significant roles in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂OS |

| Molecular Weight | 192.28 g/mol |

| Boiling Point | ~335.6 °C |

| Density | ~1.198 g/cm³ |

| CAS Number | 1344954-15-9 |

The biological activity of this compound may involve interactions with various molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biochemical pathways, leading to physiological effects. The stereochemistry of the compound (indicated by the (1R) configuration) is expected to influence its binding affinity and specificity towards these targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Potential Pharmacological Effects:

- Antimicrobial Activity: Benzothiophene derivatives have shown promise in exhibiting antimicrobial properties, which could extend to this compound.

- Antioxidant Properties: The presence of the alcohol group may contribute to antioxidant activity, helping to mitigate oxidative stress in biological systems.

- Neurological Effects: Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially influencing mood and cognition.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| (1R)-1-(3-methylbenzothiophen-2-yl)ethan-1-one | Contains a ketone group | Different reactivity; potential for unique pharmacological profiles |

| (S)-(-)-1-(3-methylbenzothiophen-2-yl)ethanol | Enantiomer with opposite configuration | Potentially different biological activities due to stereochemistry |

| 3-Methylbenzothiophene | Lacks alcohol functionality | Reduced solubility and reactivity compared to ethanol derivatives |

Q & A

Q. Advanced

- Protection/deprotection strategies : Temporarily masking the hydroxyl group with silyl ethers (e.g., TBSCl) to prevent undesired side reactions during coupling steps .

- Cascade reactions : Leveraging [3,3]-sigmatropic rearrangements (as seen in benzofuran syntheses) to construct complex polycyclic frameworks .

- Biological activity assays : Testing derivatized compounds in enzyme inhibition studies, guided by the compound’s benzothiophene core, which is prevalent in bioactive molecules.

What are the key considerations for optimizing solvent selection in catalytic asymmetric syntheses of this compound?

Q. Intermediate

- Polarity : Polar aprotic solvents (e.g., THF, DMF) enhance catalyst solubility and substrate activation .

- Coordination effects : Ethers like THF stabilize metal catalysts (e.g., Ru-BINAP complexes) during asymmetric reductions.

- Temperature control : Low temperatures (−20°C to 0°C) improve enantioselectivity by slowing competing non-catalytic pathways .

How can researchers address low stereochemical purity in asymmetric syntheses of this compound?

Q. Advanced

- Catalyst screening : Testing diverse chiral ligands (e.g., Josiphos, BINOL derivatives) to identify optimal enantioselectivity .

- Dynamic kinetic resolution (DKR) : Combining racemization catalysts (e.g., Shvo’s catalyst) with asymmetric reduction to enhance yields and ee .

- Crystallization-induced asymmetric transformation (CIAT) : Recrystallizing crude products in chiral solvents to enrich enantiomeric excess .

What spectroscopic techniques are critical for structural elucidation and purity assessment?

Q. Intermediate

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., benzothiophene proton shifts at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Infrared (IR) spectroscopy : Detecting hydroxyl stretching vibrations (~3200–3600 cm<sup>−1</sup>) and benzothiophene ring modes .

How does the compound’s solubility profile influence its application in biological studies?

Intermediate

The compound exhibits moderate solubility in polar solvents (e.g., water) and high solubility in organic solvents (e.g., ethanol, DMSO) . For cell-based assays, DMSO-aqueous buffer mixtures (≤5% DMSO) are recommended to maintain solubility without compromising cell viability.

What strategies mitigate competing side reactions during functional group modifications?

Q. Advanced

- Selective protecting groups : Using trityl ethers to shield the hydroxyl group during electrophilic aromatic substitutions.

- Microwave-assisted synthesis : Accelerating reaction kinetics to minimize decomposition pathways.

- Additive screening : Adding molecular sieves to scavenge water in moisture-sensitive reactions .

How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Q. Advanced

- Docking studies : Simulating interactions between the compound’s benzothiophene core and target enzymes (e.g., kinases).

- QSAR modeling : Correlating substituent effects (e.g., methyl group position) with biological activity trends.

- MD simulations : Predicting metabolic stability by analyzing hydroxyl group hydrogen-bonding dynamics in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。